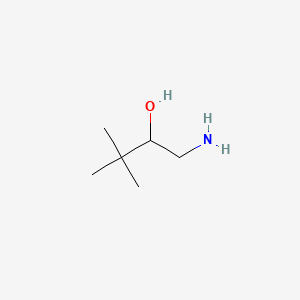

1-Amino-3,3-dimethylbutan-2-ol

Description

Overview of Amino Alcohol Scaffolds in Synthetic Organic Chemistry

β-Amino alcohols, characterized by an amino group and a hydroxyl group separated by two carbon atoms, are highly versatile intermediates in organic synthesis. scispace.comopenaccessjournals.com Their structural framework is a key component in numerous natural and synthetic biologically active compounds. scispace.com This class of organic compounds is integral to the creation of peptidomimetics, which are molecules that mimic the structure of peptides, and are found in drugs like the HIV-1 protease inhibitor Saquinavir. openaccessjournals.com

The utility of β-amino alcohols stems from the presence of two reactive functional groups—the amine and the alcohol. fishersci.com This bifunctionality allows for a wide range of chemical transformations, making them valuable precursors for synthesizing more complex molecules, including unnatural amino acids and various heterocyclic systems like morpholines, aziridines, and piperazines. openaccessjournals.comnih.govrsc.org Common synthetic routes to β-amino alcohols include the reduction of α-amino ketones, the ring-opening of epoxides with amines, and the reduction of amino acids. openaccessjournals.comnih.govorganic-chemistry.org The aminolysis of epoxides, in particular, is a widely used method that can be catalyzed by various reagents, including zinc(II) perchlorate (B79767) and silica (B1680970) gel, often with high regioselectivity. organic-chemistry.org

Importance of Chirality in β-Amino Alcohol Chemistry and Asymmetric Synthesis

Chirality, the property of "handedness" in molecules, is of paramount importance in pharmaceutical and medicinal chemistry. mdpi.comnih.gov More than half of all drugs are chiral compounds, and their three-dimensional structure is a critical determinant of their interaction with biological targets like enzymes and receptors, which are themselves chiral. mdpi.comrsc.org Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. rsc.orgamericanpharmaceuticalreview.com This has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidelines that emphasize the development of single-enantiomer drugs over racemic mixtures. nih.govrsc.org

In the context of β-amino alcohols, chirality is a defining feature that underpins their most significant applications. scispace.com Enantiomerically pure β-amino alcohols are highly sought after as chiral auxiliaries, chiral ligands, and building blocks for asymmetric synthesis. scispace.comopenaccessjournals.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific configuration. After the desired stereochemistry is achieved, the auxiliary is removed and can often be recycled. β-Amino alcohols derived from natural sources are frequently used for this purpose, often after derivatization to enhance their steric directing effect or chelating ability. scispace.comopenaccessjournals.com Their use in asymmetric catalysis, such as in the highly enantioselective addition of dialkylzincs to aldehydes, has been a significant area of research. acs.org

Structural Context of 1-Amino-3,3-dimethylbutan-2-ol within the β-Amino Alcohol Class

This compound is a chiral β-amino alcohol with the chemical formula C₆H₁₅NO. nih.gov Its structure features a primary amino group (-NH₂) at the C1 position and a secondary hydroxyl group (-OH) at the C2 position. The defining characteristic of this molecule is the bulky tert-butyl group attached to the carbinol carbon (C2). This steric bulk plays a crucial role in its applications, particularly in asymmetric synthesis where it can effectively control the stereochemical outcome of a reaction.

As a member of the β-amino alcohol class, it serves as a versatile intermediate and building block. lookchem.com The racemic mixture can be resolved into its constituent enantiomers, (R)- and (S)-1-amino-3,3-dimethylbutan-2-ol, through methods like classical resolution using a chiral resolving agent such as N-tosyl-leucine. google.comgoogle.com The individual enantiomers are valuable in stereocontrolled synthesis. For instance, derivatives of the (R)-enantiomer have been used as catalysts in the asymmetric ethylation of aldehydes. acs.org The combination of a primary amine, a secondary alcohol, and a sterically demanding tert-butyl group makes this compound a valuable tool for chemists seeking to construct complex chiral molecules with a high degree of stereochemical precision.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₅NO | nih.gov |

| Molecular Weight | 117.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 70489-63-3 | nih.gov |

| Melting Point | 90-91 °C (for the related ketone) | chemsrc.com |

| Boiling Point | 114-116 °C (10 mmHg) (for the related (S)-isomer) | chembk.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-1-Amino-3,3-dimethylbutan-2-ol |

| (S)-1-Amino-3,3-dimethylbutan-2-ol |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

| 3,3-Dimethylbutan-2-one |

| Aziridine |

| Glycine |

| Morpholine |

| N-tosyl-leucine |

| Piperazine |

| Saquinavir |

Structure

2D Structure

Propriétés

IUPAC Name |

1-amino-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROOIQLVYNCTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70489-63-3 | |

| Record name | 1-amino-3,3-dimethylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1 Amino 3,3 Dimethylbutan 2 Ol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

General Principles of Chiral Ligand Design and Function in Asymmetric Catalysis

The efficacy of a chiral ligand in asymmetric catalysis is predicated on its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. Several key principles guide the design and function of these ligands. A crucial aspect is the ligand's ability to form a stable complex with a metal ion, which then acts as the active catalyst. The stereochemistry of the final product is determined by the differential energetic stabilization of the diastereomeric transition states leading to the possible enantiomers.

A common strategy in chiral ligand design is the incorporation of C2 symmetry, which can reduce the number of possible diastereomeric intermediates and transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. The steric and electronic properties of the ligand are paramount. Bulky substituents on the ligand can create significant steric hindrance, effectively blocking one face of the substrate from approaching the catalytic center. Electronically, the ligand can modulate the reactivity and Lewis acidity of the metal center, influencing both the rate and selectivity of the reaction.

The development of new chiral ligands often remains a semi-empirical process, relying on intuition, screening of ligand libraries, and a deep understanding of reaction mechanisms. While rational design based on mechanistic and structural data is the ultimate goal, the complexity of many catalytic cycles necessitates an iterative process of design, synthesis, and testing to identify optimal ligand structures for a specific transformation.

Application in Enantioselective Additions to Carbonyl Compounds

1-Amino-3,3-dimethylbutan-2-ol and its derivatives have proven to be effective chiral ligands and auxiliaries in various enantioselective additions to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

The enantioselective addition of dialkylzinc reagents to aldehydes is a classic and well-studied transformation for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols, including derivatives of this compound, are among the most successful classes of ligands for this reaction. These ligands react with dialkylzincs to form chiral zinc-alkoxide complexes that act as the active catalysts.

The mechanism of this reaction often involves a dinuclear zinc complex, where one zinc atom coordinates to the aldehyde and the other is part of the chiral ligand complex. This assembly creates a highly organized transition state that facilitates the enantioselective transfer of an alkyl group from the zinc reagent to the aldehyde. The bulky tert-butyl group in this compound derivatives plays a critical role in establishing the steric environment necessary for high enantioselectivity.

While specific data for the parent this compound is not extensively documented in readily available literature, the general success of structurally similar β-amino alcohols highlights the potential of this scaffold. For instance, in the addition of diethylzinc (B1219324) to various aldehydes, β-amino alcohol ligands consistently afford high yields and enantiomeric excesses (ee).

Table 1: Representative Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by β-Amino Alcohol Ligands (Data is illustrative of the general reaction class and not specific to this compound due to limited specific data in the search results.)

| Aldehyde | Chiral β-Amino Alcohol Ligand | Yield (%) | ee (%) |

| Benzaldehyde | (-)-3-exo-(Dimethylamino)isoborneol | 97 | 98 (S) |

| p-Tolualdehyde | N,N-Dibutylnorephedrine | 95 | 94 (R) |

| 2-Naphthaldehyde | (1R,2S)-N-Pyrrolidinylnorephedrine | 96 | 95 (R) |

The Noyori asymmetric hydrogenation, a Nobel Prize-winning reaction, traditionally refers to the reduction of ketones and olefins. However, the principles of using chiral ligands to control stereochemistry extend to the asymmetric alkylation of aldehydes. While the term "Noyori asymmetric alkylation" is not a standard named reaction, the work of Noyori and others on the addition of organometallic reagents to aldehydes using chiral ligands is foundational.

In this context, chiral amino alcohols can act as auxiliaries by being temporarily attached to the substrate, or as ligands for the organometallic reagent. When used as a chiral auxiliary, the amino alcohol is first condensed with the aldehyde to form a chiral imine or oxazolidine. Subsequent addition of an organometallic reagent occurs diastereoselectively, directed by the stereocenter of the auxiliary. Finally, the auxiliary is cleaved to reveal the chiral secondary alcohol. The steric bulk of the 3,3-dimethylbutyl group in this compound would be expected to provide effective facial shielding in such a substrate-controlled approach.

Chiral amino alcohols are precursors to oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones and related compounds using borane (B79455) reagents. The reaction of a chiral amino alcohol with borane generates a chiral oxazaborolidine in situ. This catalyst then coordinates to the carbonyl oxygen of the ketone, activating it for reduction by another molecule of borane. The chiral environment of the oxazaborolidine directs the hydride delivery to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol product.

Derivatives of this compound have been investigated in this context. The steric hindrance provided by the tert-butyl group can significantly influence the enantioselectivity of the reduction. For example, in the reduction of various ketones, high enantioselectivities have been achieved using reagents prepared from borane and chiral α,α-diphenyl-β-amino alcohols, which share structural similarities with derivatives of this compound. nih.gov

Table 2: Enantioselective Reduction of Ketones with Borane and Chiral Amino Alcohol-Derived Catalysts (Data is illustrative and may not be specific to this compound.)

| Ketone | Chiral Amino Alcohol Derivative | Yield (%) | ee (%) | Product Configuration |

| Acetophenone | (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | High | ~90 | (R) |

| Propiophenone | (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | High | ~90 | (R) |

| 1-Tetralone | (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanol | High | ~85 | (R) |

Derivatization for Enhanced Chelating Ability and Steric Direction

The performance of this compound as a chiral ligand can be significantly enhanced through chemical modification. Derivatization serves two primary purposes: improving the chelating ability of the ligand to the metal center and fine-tuning the steric environment to maximize stereochemical control.

Modification of the amino and hydroxyl groups can lead to ligands with different coordination properties. For instance, N-alkylation or N-arylation of the amino group can introduce additional steric bulk and alter the electronic properties of the nitrogen atom. The hydroxyl group can be etherified or esterified to modulate its coordinating ability and steric presence.

Furthermore, the core structure of this compound can be incorporated into more complex ligand frameworks, such as bis(oxazolines) (BOX) or phosphino-oxazolines (PHOX), which are "privileged" ligand classes in asymmetric catalysis. These multidentate ligands form more rigid and well-defined metal complexes, often leading to higher levels of enantioselectivity. The tert-butyl group of the original amino alcohol remains a key stereodirecting element in these more elaborate ligand systems. The systematic variation of substituents on the ligand backbone allows for the creation of ligand libraries that can be screened to identify the optimal catalyst for a given reaction. This modular approach, where the steric and electronic properties of the ligand can be systematically tuned, is a powerful strategy in modern catalyst development.

Role in Transition Metal-Catalyzed Asymmetric Reactions (e.g., Copper, Chromium, Boron, Zinc)

The versatility of this compound and its derivatives extends to a wide array of transition metal-catalyzed asymmetric reactions. The ability of the amino and alcohol functionalities to coordinate to various metal centers makes this scaffold a valuable platform for ligand design.

Copper: Copper-catalyzed reactions are prevalent in asymmetric synthesis. Chiral amino alcohol-derived ligands have been successfully employed in copper-catalyzed conjugate additions, Henry reactions, and various cycloadditions. The ligand creates a chiral copper complex that activates the substrate and controls the stereochemical outcome of the nucleophilic attack.

Chromium: In chromium-catalyzed reactions, such as the Nozaki-Hiyama-Kishi reaction, chiral ligands are used to induce enantioselectivity in the addition of organochromium reagents to aldehydes. While less common than other metals, chromium catalysis offers unique reactivity, and chiral amino alcohols can serve as effective ligands in these transformations.

Boron: As mentioned in the context of ketone reduction, boron plays a key role in forming chiral oxazaborolidine catalysts from amino alcohols. Beyond this, chiral boron reagents derived from amino alcohols can be used as chiral Lewis acids to catalyze a variety of enantioselective reactions, including Diels-Alder reactions and aldol (B89426) additions.

Zinc: The role of this compound derivatives in zinc-catalyzed reactions is most prominently exemplified by the enantioselective addition of dialkylzincs to aldehydes. The formation of well-defined chiral zinc-aminoalkoxide complexes is crucial for the high levels of stereocontrol observed in these reactions.

The specific choice of metal and the ligand architecture are interdependent and are tailored to the specific reaction being catalyzed. The fundamental principle remains the same: the chiral ligand, derived from a readily available building block like this compound, imposes its stereochemical information onto the transition state of the reaction, leading to the preferential formation of one enantiomeric product.

Stereocontrol Mechanisms in this compound Mediated Reactions

The stereochemical outcome of reactions employing this compound as a chiral auxiliary is primarily dictated by the formation of rigid, chelated transition states. These transition states create a sterically defined environment that directs the approach of incoming reagents to one face of the reactive species, thereby inducing asymmetry in the product.

One of the key features of this compound is its ability to form a five-membered chelate ring with a metal center, involving the nitrogen of the amino group and the oxygen of the hydroxyl group. This chelation restricts the conformational freedom of the molecule, leading to a more predictable and controlled stereochemical environment. The bulky tert-butyl group plays a crucial role in this model by effectively shielding one face of the reactive intermediate, forcing the electrophile or nucleophile to attack from the less hindered side.

For instance, in the alkylation of enolates derived from amides or imides of this compound, the lithium or boron enolate can form a rigid, chair-like six-membered transition state. In this arrangement, the tert-butyl group orients itself in a pseudo-equatorial position to minimize steric strain. This conformation exposes one face of the enolate for electrophilic attack, leading to high diastereoselectivity.

The Felkin-Anh and modified models can also be invoked to rationalize the stereoselectivity observed in nucleophilic additions to carbonyl compounds bearing a chiral center derived from this compound. These models predict the favored trajectory of the incoming nucleophile based on the steric and electronic properties of the substituents on the adjacent chiral carbon. The large tert-butyl group of the this compound moiety typically acts as the "large" group in these models, directing the nucleophile to the opposite face.

Design and Evaluation of this compound Derivatives as Chiral Organocatalysts and Chiral Auxiliaries

The versatile scaffold of this compound has inspired the design and synthesis of a variety of derivatives for applications as both chiral auxiliaries and organocatalysts. These modifications aim to fine-tune the steric and electronic properties of the parent molecule to enhance its performance in specific asymmetric transformations.

A common strategy involves the N-functionalization of the amino group to create more elaborate ligands and organocatalysts. For example, the synthesis of Schiff base derivatives, by condensing the amino group with various aldehydes, has yielded ligands that can coordinate with metal catalysts to promote a range of enantioselective reactions. The steric and electronic nature of the aldehyde component can be systematically varied to optimize the catalyst's activity and selectivity.

Furthermore, derivatives incorporating additional hydrogen-bond donors, such as ureas or thioureas, have been developed as bifunctional organocatalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously through a network of non-covalent interactions, leading to highly organized transition states and excellent stereocontrol.

The evaluation of these derivatives typically involves screening their performance in well-established asymmetric reactions, such as Michael additions, aldol reactions, and Diels-Alder reactions. The key performance indicators are the yield of the desired product and its enantiomeric excess (e.e.). The data gathered from these evaluations provide valuable insights into the structure-activity and structure-selectivity relationships, guiding the further design of more efficient catalysts.

Below is a data table summarizing the performance of selected this compound derivatives in the asymmetric Michael addition of diethyl malonate to chalcone.

| Catalyst/Auxiliary Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Benzoyl-1-amino-3,3-dimethylbutan-2-ol | 10 | Toluene | 0 | 85 | 78 |

| N-(Thiourea)-1-amino-3,3-dimethylbutan-2-ol | 5 | CH2Cl2 | -20 | 92 | 95 |

| Schiff base with Salicylaldehyde | 10 | THF | RT | 88 | 82 |

The results clearly indicate that the nature of the N-substituent on the this compound scaffold has a profound impact on the catalytic efficiency and the level of asymmetric induction. The bifunctional thiourea (B124793) derivative, in particular, demonstrates superior performance, highlighting the benefits of incorporating multiple activating groups into the catalyst design.

1 Amino 3,3 Dimethylbutan 2 Ol As a Versatile Chiral Building Block in Organic Synthesis

Incorporation into Complex Molecular Architectures

The primary utility of 1-amino-3,3-dimethylbutan-2-ol in the synthesis of complex molecules lies in its function as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org Amino alcohols are particularly effective in this role, often being converted into heterocyclic structures like oxazolidinones to direct subsequent reactions. wikipedia.orgnih.gov

For instance, this compound can be reacted to form an oxazolidinone auxiliary. This rigid, chiral scaffold can then be N-acylated. The bulky tert-butyl group provides a strong steric bias, effectively shielding one face of the molecule. This allows for highly diastereoselective reactions, such as alkylations or aldol (B89426) additions, on the acyl side chain. nih.govnih.gov The aldol reaction, in particular, is a powerful carbon-carbon bond-forming reaction that establishes two contiguous stereocenters simultaneously. wikipedia.org By using an auxiliary derived from this compound, chemists can control the absolute stereochemistry of these newly formed centers, a crucial step in the synthesis of complex natural products and pharmaceuticals. researchgate.net After the desired stereochemistry is set, the auxiliary can be cleaved hydrolytically, yielding an enantiomerically enriched product and recovering the amino alcohol for reuse. nih.gov

Synthetic Pathways to Advanced Intermediates and Target Molecules

This compound is a strategic starting point for multi-step syntheses of advanced intermediates and final target molecules. harvard.edu A common initial step involves the protection of the nucleophilic amino group to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose due to its stability under various conditions and its ease of removal under mild acidic conditions. organic-chemistry.org The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O), typically in the presence of a base, yields the N-Boc protected intermediate, tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate. researchgate.net

This N-protected amino alcohol is itself a more advanced intermediate, ready for further elaboration. For example, the alcohol moiety can be oxidized to a ketone, yielding tert-butyl (3,3-dimethyl-2-oxobutan-1-yl)carbamate. nih.gov This aminoketone is a valuable precursor for the synthesis of various pharmaceutical agents, including protease inhibitors, where it can mimic natural amino acid motifs while offering enhanced metabolic stability.

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk The goal is to explore a wide range of "chemical space" by creating molecules with varied skeletal frameworks. cam.ac.uk Bifunctional building blocks like this compound are ideal scaffolds for DOS because the two distinct functional groups—the amine and the alcohol—can be manipulated independently to create divergent synthetic pathways. nih.govdiva-portal.org

Starting from this single amino alcohol, a multitude of distinct molecular scaffolds can be accessed in just a few steps. For example, the amino group can be acylated with a variety of carboxylic acids, while the alcohol can be etherified, esterified, or oxidized. nih.gov These initial products can then undergo intramolecular cyclization reactions to form a range of 5-, 6-, and 7-membered heterocyclic rings, such as oxazolidinones, morpholinones, or lactams. acs.org This "build/couple/pair" strategy allows for the rapid generation of a collection of compounds with high skeletal diversity from a common starting material, embodying the core principles of DOS. nih.gov

Functional Group Transformations of this compound

The chemical versatility of this compound is demonstrated by the array of transformations its functional groups can undergo. These reactions are fundamental to its role as a building block, enabling its conversion into a wide range of other useful intermediates.

Oxidation Reactions of the Alcohol Moiety

The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, 1-amino-3,3-dimethylbutan-2-one. nih.gov To avoid side reactions with the amino group and prevent epimerization at the adjacent chiral center (if applicable), this transformation is typically performed on the N-protected amino alcohol. Mild and selective oxidizing agents are preferred.

Common methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. nih.govdiva-portal.org This method is known for its mild conditions and tolerance of sensitive functional groups. diva-portal.org The Dess-Martin oxidation employs a hypervalent iodine reagent (DMP) and offers advantages such as neutral pH, room temperature reaction conditions, and high yields. nih.gov Both methods are highly effective for oxidizing N-protected amino alcohols to their corresponding ketones without racemization.

| Oxidation Method | Key Reagents | Typical Conditions | Product |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), CH₂Cl₂ | 1-Amino-3,3-dimethylbutan-2-one (N-protected) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | 1-Amino-3,3-dimethylbutan-2-one (N-protected) |

Substitution Reactions of the Amino Group

The primary amino group is a key site for synthetic modifications. A crucial substitution reaction is its protection, most commonly via N-tert-butoxycarbonylation (N-Boc protection) as previously mentioned. This reaction involves treating the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) and a base. organic-chemistry.org The resulting carbamate (B1207046) is stable to a wide range of reaction conditions but can be easily cleaved with acid, making it an ideal protecting group in multi-step synthesis.

Other substitution reactions at the nitrogen center include N-alkylation and N-acylation. N-alkylation can be achieved through reductive amination, where the amino alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a secondary or tertiary amine. N-acylation with acyl chlorides or anhydrides readily forms amides. These transformations are fundamental for incorporating the amino alcohol into peptide-like structures or for modifying its properties.

| Reaction Type | Typical Reagents | Functional Group Formed |

|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Carbamate |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride or Anhydride (B1165640) | Amide |

Conversion to Halides and Subsequent Amination

A powerful two-step transformation can convert the 1,2-amino alcohol into a 1,2-diamine. The first step involves the conversion of the alcohol moiety into a good leaving group, typically a halide. For example, reaction with thionyl chloride (SOCl₂) or a strong acid like HCl can convert the hydroxyl group into a chloride, yielding 1-chloro-3,3-dimethylbutan-2-ol. nih.gov

In the second step, the resulting chloro-alcohol derivative can be treated with an amine. This proceeds via a nucleophilic substitution reaction where the amine displaces the chloride. This amination step results in the formation of a 1,2-diamine, such as 3,3-dimethylbutane-1,2-diamine. nih.gov This synthetic sequence effectively transforms the original amino alcohol into a vicinal diamine, a valuable structural motif found in many chiral ligands and biologically active molecules. researchgate.net

Precursor to Structurally Related Compounds (e.g., Amino Ketones)

This compound serves as a valuable precursor for the synthesis of other structurally related chiral compounds, most notably α-amino ketones. The transformation of the secondary alcohol moiety in this compound to a ketone functionality yields 1-amino-3,3-dimethylbutan-2-one, a compound with significant utility in medicinal chemistry and as an intermediate for further synthetic elaborations. This conversion is achieved through various oxidation methods commonly employed in organic synthesis for the transformation of secondary alcohols to ketones.

The oxidation of amino alcohols, such as this compound, requires careful selection of reagents to ensure chemoselectivity, avoiding unwanted side reactions involving the amino group. The presence of the amine necessitates either its protection prior to oxidation or the use of mild oxidation conditions that selectively target the hydroxyl group.

Several established oxidation protocols are applicable to this transformation, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. These methods are known for their mild reaction conditions and tolerance of various functional groups, making them suitable for substrates like amino alcohols.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C), followed by the addition of a hindered base such as triethylamine. This method is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. For the conversion of this compound, the amino group would likely need to be protected, for instance as a carbamate (e.g., Boc or Cbz), to prevent side reactions. The general procedure involves the slow addition of the alcohol to the activated DMSO, followed by the addition of the base.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing primary and secondary alcohols. A key advantage of DMP is that the reaction can be carried out at room temperature and often provides high yields with a simple workup. It has been shown to be effective for the oxidation of N-protected amino alcohols without causing epimerization at the adjacent stereocenter.

Parikh-Doering Oxidation

The Parikh-Doering oxidation employs the sulfur trioxide pyridine (B92270) complex as the activating agent for DMSO. This method is operationally simpler than the Swern oxidation as it can be conducted at or above 0 °C. The reaction is typically performed in the presence of a tertiary amine base. Similar to other DMSO-based oxidations, protection of the amino group in this compound would be a prudent strategy to ensure a clean reaction and high yield of the desired amino ketone.

The resulting α-amino ketone, 1-amino-3,3-dimethylbutan-2-one, is a valuable building block for the synthesis of various biologically active molecules, including protease inhibitors and other pharmaceutical intermediates. Its structural features, including the bulky tert-butyl group, can impart unique properties to the target molecules.

The following table summarizes the key aspects of these oxidation methods as they would apply to the transformation of an N-protected derivative of this compound.

| Oxidation Method | Key Reagents | Typical Reaction Conditions | General Applicability and Remarks |

|---|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C to room temperature, CH₂Cl₂ | High yields, requires cryogenic conditions, N-protection of the amine is generally necessary. |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Mild conditions, commercially available reagent, suitable for sensitive substrates including N-protected amino alcohols. |

| Parikh-Doering Oxidation | SO₃·py, DMSO, Et₃N | 0 °C to room temperature, DMSO/CH₂Cl₂ | Milder than Swern oxidation, avoids cryogenic temperatures, N-protection is advisable. |

Spectroscopic Characterization and Stereochemical Purity Assessment in Research

Analytical Methods for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Its determination is fundamental in asymmetric synthesis and pharmaceutical research.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the enantiomers of 1-Amino-3,3-dimethylbutan-2-ol and determining its enantiomeric excess. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The separation mechanism involves the formation of transient diastereomeric complexes between the solute enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely used for resolving chiral amines and amino alcohols.

For amino alcohols like this compound, the analysis is typically performed in normal-phase mode. The mobile phase often consists of a mixture of a non-polar solvent, such as hexane, and a polar modifier, like 2-propanol or ethanol. The precise ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

To enhance detection sensitivity and improve chromatographic peak shape, derivatization of the amino group is a common strategy. A fluorogenic agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can be reacted with the primary amine to yield a highly fluorescent derivative. yakhak.org This allows for detection at very low concentrations using a fluorescence detector, which offers greater sensitivity than standard UV detection. yakhak.org

A typical HPLC method for a structurally similar chiral amine might involve the following conditions:

| Parameter | Condition |

| Column | Polysaccharide-derived Chiral Stationary Phase (e.g., Chiralpak IE) |

| Mobile Phase | Hexane / 2-Propanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (FL) (e.g., Ex: 470 nm, Em: 530 nm) after derivatization |

| Temperature | Ambient |

This table presents typical conditions for the analysis of chiral amines and may be adapted for this compound.

The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers in the chromatogram.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While standard ¹H and ¹³C NMR spectra confirm the molecular backbone and connectivity, advanced methods are required to assess stereochemistry.

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. The signals corresponding to the different carbon atoms can be assigned based on their chemical environment.

| Carbon Atom | Chemical Shift (δ) ppm |

| C(CH₃)₃ | 25.9 |

| C (CH₃)₃ | 34.6 |

| C H₂-NH₂ | 48.3 |

| C H-OH | 76.5 |

Data sourced from a reference spectrum for this compound. nih.gov

To determine enantiomeric purity using NMR, chiral resolving agents (CRAs) or chiral derivatizing agents (CDAs) are often employed. Chiral resolving agents, such as lanthanide-based chiral shift reagents, form diastereomeric complexes with the enantiomers in situ. These complexes have different magnetic environments, which can induce separate signals for the enantiomers in the ¹H NMR spectrum, allowing for their quantification.

Alternatively, the amino alcohol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. Since diastereomers have distinct physical properties, their corresponding nuclei are chemically non-equivalent and will exhibit separate, well-resolved signals in both ¹H and ¹³C NMR spectra, enabling the determination of the enantiomeric ratio.

Other Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, FT-Raman, UV-Vis, Mass Spectrometry)

A suite of other spectroscopic techniques complements NMR data to provide a comprehensive structural characterization of this compound.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The FT-IR spectrum of the closely related compound 3,3-Dimethylbutan-2-ol shows characteristic absorption bands that are expected to be present for this compound, with the addition of bands for the amino group. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Medium, two bands for -NH₂) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| N-H (Amine) | Scissoring (Bending) | 1590-1650 |

| C-O (Alcohol) | Stretching | 1050-1150 |

This table is based on known vibrational frequencies for the constituent functional groups and data from analogous compounds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule will fragment in a characteristic manner. The mass spectrum of the analogous compound 3,3-Dimethylbutan-2-ol shows a prominent peak corresponding to the loss of a methyl group and a base peak resulting from the cleavage of the carbon-carbon bond adjacent to the tert-butyl group. For this compound, a key fragment would likely arise from the cleavage between C1 and C2, yielding a [CH₂NH₂]⁺ ion (m/z 30).

UV-Vis Spectroscopy: As this compound lacks a chromophore that absorbs significantly in the ultraviolet-visible range (200-800 nm), UV-Vis spectroscopy is not a primary technique for its structural elucidation. However, it becomes highly relevant after derivatization, for instance with an NBD group, for quantitative analysis via HPLC as described previously.

Theoretical and Computational Chemistry Studies of Amino Alcohols

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Molecular Orbital Studies)

Quantum chemical calculations are fundamental to understanding the behavior of amino alcohols. Methods like Density Functional Theory (DFT) and ab initio molecular orbital theory are employed to model molecular structures, energies, and properties with high accuracy. researchgate.net These calculations solve approximations of the Schrödinger equation for a given molecule, providing a detailed picture of its electronic makeup.

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Amino-3,3-dimethylbutan-2-ol, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key aspects include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these frontier orbitals are critical for predicting a molecule's reactivity, as they govern how it will interact with other chemical species. For an amino alcohol, the HOMO is typically associated with the lone pair electrons on the nitrogen and oxygen atoms, indicating these sites' nucleophilicity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This data is representative of typical computational outputs for such a molecule.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths | C-C (tert-butyl) | 1.54 Å |

| C-O | 1.43 Å | |

| C-N | 1.47 Å | |

| O-H | 0.96 Å | |

| N-H | 1.01 Å | |

| Bond Angles | C-C-C (tert-butyl) | 109.5° |

| C-O-H | 108.5° | |

| C-N-H | 112.0° | |

| Dihedral Angle | H-O-C-C | ~60° (gauche) or 180° (anti) |

Due to the presence of single bonds, this compound is a flexible molecule that can exist in various spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers for converting between them. Intramolecular hydrogen bonding between the amino (-NH2) and hydroxyl (-OH) groups is a key factor stabilizing certain conformations.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By calculating the forces on each atom and how they move over femtosecond timescales, MD simulations can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). This provides a more realistic picture of the molecule's behavior than static, single-structure models.

Computational chemistry is exceptionally useful for elucidating complex reaction mechanisms. For amino alcohols, a classic example is their role in catalyzing the addition of dialkylzincs to aldehydes. acs.orgacs.org Ab initio molecular orbital studies have shown that the amino alcohol is not merely a passive ligand but an active participant in the catalytic cycle. acs.orgresearchgate.net

The mechanism involves the formation of a zinc alkoxide from the amino alcohol and dialkylzinc. This species then acts as a bifunctional catalyst, coordinating to both a second molecule of dialkylzinc and the aldehyde. The key step is the transfer of an alkyl group to the aldehyde, which proceeds through a highly organized, bicyclic transition state. acs.org By calculating the energies of all intermediates and transition states, researchers can map out the entire reaction pathway and identify the rate-determining step.

Table 2: Key Steps in the Amino Alcohol-Promoted Dialkylzinc Addition to an Aldehyde Based on the general mechanism elucidated by computational studies. acs.org

| Step | Description | Computational Insight |

|---|---|---|

| 1. Catalyst Formation | The amino alcohol reacts with dialkylzinc to form a zinc alkoxide monomer, which exists in equilibrium with its dimer. | Calculations show the relative stability of different dimeric structures (syn vs. anti). acs.org |

| 2. Reagent Assembly | The zinc alkoxide monomer coordinates to both the aldehyde and another dialkylzinc molecule. | The model reveals a complex where the zinc alkoxide acts as a bridge, activating both reactants. acs.org |

| 3. Alkyl Transfer | An alkyl group is transferred from the zinc to the aldehyde's carbonyl carbon via a bicyclic transition state. | Transition state analysis confirms the structure and demonstrates that this intramolecular migration is the turnover-limiting step. acs.org |

| 4. Product Release | The product, a zinc alkoxide of the newly formed alcohol, is released, regenerating the catalyst. | The high stability of the final product aggregates prevents catalyst inhibition. acs.org |

When a chiral amino alcohol like this compound is used as a catalyst or ligand, it can induce stereoselectivity. Computational models are instrumental in explaining and predicting the stereochemical outcome of such asymmetric reactions. nih.gov

In the dialkylzinc addition, the chirality of the amino alcohol dictates the facial selectivity of the aldehyde. This is achieved by controlling the geometry of the transition state. There are two competing diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. By calculating the relative energies of these two transition states using DFT or ab initio methods, the enantiomeric excess (ee) of the reaction can be predicted. The energy difference between the transition states is often small (a few kcal/mol), but it is enough to favor the formation of one enantiomer significantly over the other. nih.gov

Rational Design of Chiral Ligands and Catalysts based on Computational Insights

The insights gained from computational studies on reaction mechanisms and stereoselectivity enable the rational design of new and improved chiral ligands and catalysts. nih.govresearchgate.net Instead of relying on laborious screening of many different ligand structures, chemists can use computational modeling to design ligands based on the this compound scaffold in silico.

By systematically modifying the structure of the amino alcohol—for instance, by adding or changing substituent groups—and then computationally evaluating its performance in a model reaction, researchers can identify promising candidates for synthesis. The goal is to design a ligand that maximizes the energy difference between the diastereomeric transition states, thereby increasing the enantioselectivity of the reaction. This predictive power accelerates the development of highly efficient catalytic systems for asymmetric synthesis.

Intermolecular Interactions and Chiral Recognition Mechanisms

Chiral recognition—the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule—is fundamental to asymmetric catalysis. This recognition is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net

Computational methods, particularly DFT with dispersion corrections, are well-suited to studying these subtle interactions. ugm.ac.id The "three-point interaction model" provides a classic framework for understanding chiral recognition, suggesting that a minimum of three points of contact are needed for a chiral selector to distinguish between enantiomers. nih.gov DFT calculations can be used to build a model of the complex formed between the catalyst (derived from this compound) and the two enantiomers of a substrate. By calculating and comparing the binding energies and geometries of these two diastereomeric complexes, one can understand the molecular basis for the observed enantioselectivity. The stronger and more favorable interactions will occur in the complex leading to the major product enantiomer.

Future Research Directions and Emerging Applications

Development of Novel Biocatalytic Approaches for Amino Alcohol Synthesis

The synthesis of enantiomerically pure amino alcohols is increasingly benefiting from biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild conditions. mdpi.com Future research is focused on developing novel enzymatic routes that offer greater efficiency and sustainability compared to traditional chemical methods.

A significant area of development is the use of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot. This approach can be powerful for asymmetric synthesis, though it can be hindered if the substrate specificities of the enzymes are not complementary. nih.gov To address this, protein engineering techniques, such as directed evolution guided by substrate multiplexed screening (SUMS), are being employed. nih.gov This strategy allows for the rapid evolution of enzymes with expanded substrate scopes, enabling them to work in concert to produce a variety of chiral 1,2-amino alcohols from simple starting materials like aldehydes. nih.gov For instance, engineering a tryptophan decarboxylase to complement the broad substrate range of a transaldolase can create a powerful two-enzyme cascade for producing enantiopure amino alcohols. nih.gov

Another promising approach involves the use of transaminases coupled with other enzymes to overcome unfavorable thermodynamic equilibria. mdpi.com For example, in the synthesis of chiral amines, the by-product pyruvate (B1213749) can be removed in situ by a pyruvate decarboxylase (PDC), driving the reaction toward completion. mdpi.com This multi-enzyme strategy avoids the need for expensive cofactors or large excesses of reagents, making the process more atom-economical and sustainable. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Approaches for Chiral Amino Alcohols

| Feature | Traditional Chemical Synthesis | Biocatalytic Cascade |

|---|---|---|

| Reaction Conditions | Often requires harsh conditions (extreme pH, temperature) | Mild conditions (ambient temperature, neutral pH) mdpi.com |

| Selectivity | May require protecting groups and multiple steps | High enantioselectivity and regioselectivity mdpi.com |

| Sustainability | Often uses stoichiometric reagents and generates waste | Catalytic (enzymes), uses renewable resources, less waste |

| Key Challenge | Achieving high enantiomeric excess can be difficult | Matching substrate scopes of different enzymes in a cascade nih.gov |

| Future Direction | Development of more efficient metal catalysts | Enzyme engineering and directed evolution to broaden scope nih.gov |

Integration of Flow Chemistry in Continuous Synthesis of 1-Amino-3,3-dimethylbutan-2-ol

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comnih.gov This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing, including enhanced heat transfer, improved safety, and greater control over reaction parameters. mdpi.comnih.gov

Exploration of Supramolecular Interactions in Asymmetric Catalysis with Amino Alcohols

The effectiveness of chiral amino alcohols like this compound in asymmetric catalysis relies on the precise three-dimensional arrangement of the catalyst-substrate complex. Future research is delving deeper into the role of supramolecular interactions—non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces—in controlling stereoselectivity.

By modifying the structure of the amino alcohol ligand, researchers can fine-tune these non-covalent interactions to create a more ordered transition state, leading to higher enantiomeric excess in the final product. For example, introducing aromatic or cyclohexyl groups into the amino alcohol backbone can influence how the catalyst interacts with the substrate and reagents. polyu.edu.hk Computational modeling and quantum mechanical interaction field predictions are becoming synergistic tools to guide the design of novel chiral amino alcohol catalysts, allowing for a more rational approach to catalyst development. nih.gov Understanding these subtle interactions at a molecular level is crucial for designing next-generation catalysts with superior performance and for expanding their application to a wider range of chemical transformations.

Expanding the Substrate Scope and Reaction Diversity in Asymmetric Transformations

A major goal in catalysis research is to develop systems that are both highly selective and broadly applicable. For catalysts derived from this compound, future work will focus on expanding their utility in two key ways: widening the range of acceptable substrates and enabling new types of asymmetric reactions.

Modifying the ligand structure is a primary strategy for expanding substrate scope. For instance, replacing phenyl groups with cyclohexyl groups in some amino alcohol ligands has been shown to improve enantioselectivity in the conjugate addition of diethylzinc (B1219324) to a variety of enones. polyu.edu.hk This demonstrates how subtle steric and electronic adjustments to the catalyst can accommodate a broader array of starting materials.

Furthermore, researchers are exploring the use of these catalysts in novel asymmetric transformations. While their use in additions to aldehydes and ketones is well-known, there is potential for application in more complex reactions. polyu.edu.hknih.gov Copper-catalyzed asymmetric propargylic substitution (APS), for example, is a robust method for creating sterically congested carbon stereocenters, and new amino alcohol ligands could enable the synthesis of previously inaccessible chiral γ-amino alcohols featuring tertiary carbon centers. nih.gov

Table 2: Strategies for Expanding Catalyst Utility

| Strategy | Objective | Example |

|---|---|---|

| Ligand Modification | Expand Substrate Scope | Hydrogenating phenyl rings to cyclohexyl rings to improve performance with diverse enones. polyu.edu.hk |

| New Reaction Discovery | Increase Reaction Diversity | Applying amino alcohol-based catalysts to Cu-catalyzed asymmetric propargylic substitutions. nih.gov |

| Enzyme Engineering | Broaden Biocatalytic Scope | Using directed evolution to alter an enzyme's active site to accept non-natural substrates. nih.gov |

Investigation of Hybrid Catalytic Systems Utilizing this compound Derivatives

Hybrid catalytic systems, which combine two or more different types of catalysts (e.g., organocatalysts, metal complexes, and enzymes), are a frontier in chemical synthesis. These systems can facilitate tandem or cascade reactions that would be difficult or impossible to achieve with a single catalyst. Derivatives of this compound are promising candidates for inclusion in such systems.

One emerging area is the development of ternary catalytic systems, where a chiral organocatalyst (like an amino alcohol derivative) works in conjunction with a transition metal. In such a system, the organocatalyst can act as both a ligand for the metal and an activator for one of the substrates. For example, chiral aldehyde catalysts have been combined with metals to catalyze asymmetric reactions of amino acid esters. frontiersin.org The chiral aldehyde first forms a Schiff base with the amino ester, while also coordinating to the metal, which then promotes the nucleophilic attack with high stereocontrol. frontiersin.org

Applying this concept, a derivative of this compound could serve as the chiral backbone in a multifunctional catalyst designed for complex, multi-component reactions. The investigation of these hybrid systems aims to create synergistic catalytic effects, leading to novel transformations with exceptional levels of control and efficiency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-3,3-dimethylbutan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via a Fleming reaction using pivaldehyde, MeSiCN, and ZnI in THF, followed by reduction with LiAlH. Optimization involves controlling stoichiometric ratios (e.g., 1.2 equivalents of MeSiCN to pivaldehyde) and reaction temperatures (0°C for cyanosilylation, reflux for reduction). Post-synthesis purification via filtration and solvent evaporation under reduced pressure is critical to isolate the yellow solid product. Yield improvements require rigorous exclusion of moisture and inert gas atmospheres to prevent side reactions .

Q. How can researchers characterize the stereochemistry and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR analyze molecular structure, with characteristic peaks for NH (δ 1.5–2.0 ppm) and hydroxyl groups (δ 2.5–3.5 ppm). NOESY or COSY experiments resolve stereochemical ambiguities.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity. Adjusting pH with 0.1% TFA improves peak resolution.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO, theoretical 117.12 g/mol). Deviations >5 ppm warrant recrystallization .

Q. What are the recommended storage conditions and handling protocols to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Use desiccants (e.g., silica gel) to mitigate hygroscopic degradation. Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Compatibility testing with common solvents (e.g., THF, DCM) is advised before use in reactions .

Advanced Research Questions

Q. What are the key challenges in scaling up the synthesis of this compound from laboratory to pilot-scale, and how can these be addressed?

- Methodological Answer : Scaling challenges include:

- Exothermic Reactions : Use jacketed reactors with controlled cooling during LiAlH reduction to prevent thermal runaway.

- Purification : Replace batch filtration with continuous centrifugation. Solvent recovery systems (e.g., thin-film evaporators) reduce waste.

- Safety : Implement in-line FTIR for real-time monitoring of intermediates. Pilot-scale yields typically drop by 10–15% due to mixing inefficiencies; computational fluid dynamics (CFD) optimizes reactor geometry .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic reactions or as a ligand in coordination chemistry?

- Methodological Answer : The tert-butyl group induces steric hindrance, reducing nucleophilic attack at the amino group. In coordination chemistry, it stabilizes low-coordination-state metals (e.g., Cu) via bulky ligand effects. DFT calculations (B3LYP/6-31G*) model steric maps, while X-ray crystallography of metal complexes validates coordination geometries. Reactivity in SN2 reactions decreases by ~40% compared to less hindered analogues .

Q. What computational methods are effective in predicting the physicochemical properties or reaction pathways of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility parameters in polar solvents using OPLS-AA force fields.

- DFT : Calculate pKa (predicted ~9.5) and redox potentials at the M06-2X/def2-TZVP level.

- QSPR Models : Correlate logP (experimental 0.8) with substituent electronic parameters for derivative design. Validation via experimental HPLC retention times ensures model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.